(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester
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Overview
Description
(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a carboxylic acid ester group, and a tolyl group attached to the alpha carbon. The stereochemistry of the compound is specified as (S), indicating that it is the enantiomer with the S-configuration at the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as (S)-2-Amino-3-O-tolyl-propionic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors and continuous flow systems to carry out the esterification process efficiently.
Catalysts and Solvents: Employing more efficient catalysts and solvents to enhance the reaction rate and yield.
Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may influence metabolic pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-O-tolyl-propionic acid ethyl ester: The enantiomer with the R-configuration.
2-Amino-3-phenyl-propionic acid ethyl ester: A similar compound with a phenyl group instead of a tolyl group.
Uniqueness
(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester is unique due to its specific stereochemistry and the presence of the tolyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(2-methylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRQTYOSJMLBE-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936947 |
Source
|
Record name | Ethyl 2-methylphenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164453-67-2 |
Source
|
Record name | Ethyl 2-methylphenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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